molecular formula C16H18NO3P B14892654 (4-(9H-Carbazol-9-yl)butyl)phosphonic acid CAS No. 20999-36-4

(4-(9H-Carbazol-9-yl)butyl)phosphonic acid

Cat. No.: B14892654
CAS No.: 20999-36-4
M. Wt: 303.29 g/mol
InChI Key: VVVLSSBYAHLICL-UHFFFAOYSA-N
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Description

(4-(9H-Carbazol-9-yl)butyl)phosphonic acid is a chemical compound with the molecular formula C16H18NO3P. It is known for its applications in various fields, particularly in the development of organic electronic materials. This compound is characterized by the presence of a carbazole moiety linked to a butyl chain, which is further connected to a phosphonic acid group. The unique structure of this compound makes it a valuable material for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(9H-Carbazol-9-yl)butyl)phosphonic acid typically involves the following steps:

    Formation of the Carbazole Intermediate: The initial step involves the synthesis of the carbazole intermediate. This can be achieved through various methods, including the Buchwald-Hartwig amination reaction, where a carbazole derivative is reacted with an appropriate halide in the presence of a palladium catalyst.

    Attachment of the Butyl Chain: The carbazole intermediate is then reacted with a butyl halide under basic conditions to form the (4-(9H-Carbazol-9-yl)butyl) intermediate.

    Introduction of the Phosphonic Acid Group: The final step involves the introduction of the phosphonic acid group. This can be achieved through the reaction of the (4-(9H-Carbazol-9-yl)butyl) intermediate with a phosphonic acid derivative under suitable conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(4-(9H-Carbazol-9-yl)butyl)phosphonic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction reactions can convert the compound into its reduced forms. Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. This can be achieved using reagents like halides and nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Halides (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced carbazole derivatives. Substitution reactions can result in various substituted carbazole compounds.

Scientific Research Applications

(4-(9H-Carbazol-9-yl)butyl)phosphonic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of (4-(9H-Carbazol-9-yl)butyl)phosphonic acid involves its interaction with specific molecular targets and pathways. The carbazole moiety facilitates π-π stacking interactions, which are crucial for charge transport in organic electronic devices. The phosphonic acid group enables strong binding to substrates, forming stable self-assembled monolayers. These interactions contribute to the compound’s effectiveness in various applications, including OLEDs and OPVs.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-(9H-Carbazol-9-yl)butyl)phosphonic acid stands out due to its specific combination of a carbazole moiety, a butyl chain, and a phosphonic acid group. This unique structure provides a balance of electronic properties and binding capabilities, making it highly effective for applications in organic electronics and surface modification.

Properties

CAS No.

20999-36-4

Molecular Formula

C16H18NO3P

Molecular Weight

303.29 g/mol

IUPAC Name

4-carbazol-9-ylbutylphosphonic acid

InChI

InChI=1S/C16H18NO3P/c18-21(19,20)12-6-5-11-17-15-9-3-1-7-13(15)14-8-2-4-10-16(14)17/h1-4,7-10H,5-6,11-12H2,(H2,18,19,20)

InChI Key

VVVLSSBYAHLICL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2CCCCP(=O)(O)O

Origin of Product

United States

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